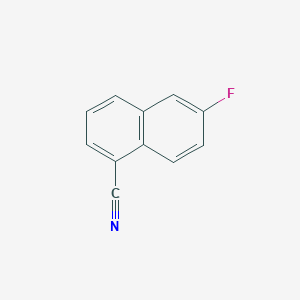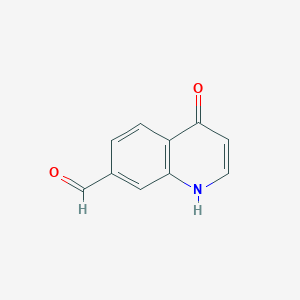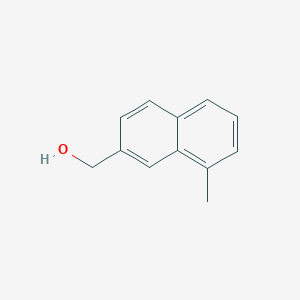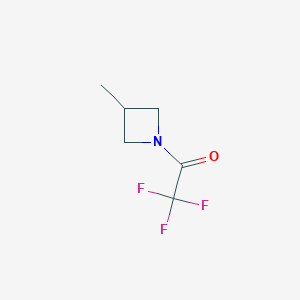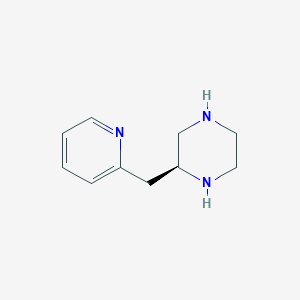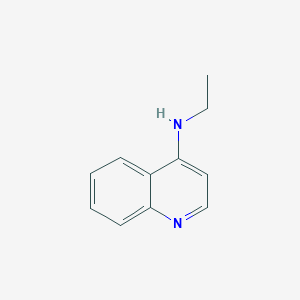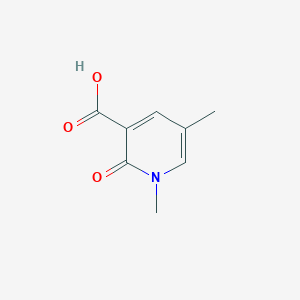
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. It is less studied compared to other nicotinic acid derivatives but holds promise in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include refluxing the mixture with vigorous stirring and subsequent dilution with ethanol .
Industrial Production Methods
The scalability of the reaction and the availability of starting materials like Meldrum’s acid and aniline make it feasible for industrial production .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
S-alkylation: Reacts with alkyl halides to form sulfides.
Regioselective reactions: Reacts with active methylene nitriles to form different derivatives.
Common Reagents and Conditions
Alkyl halides: Used in S-alkylation reactions.
Active methylene nitriles: Used in regioselective reactions.
Major Products
Sulfides: Formed from S-alkylation reactions.
Pyridine derivatives: Formed from reactions with active methylene nitriles.
Scientific Research Applications
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: Potential use as drug precursors or ligands.
Complexating agents: Useful in forming complexes with metals.
Biological activity: Derivatives of this compound have shown various biological activities, including hypolipidemic and neuroprotective effects.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: A closely related compound with similar chemical properties.
3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Another derivative with potential biological activities.
Uniqueness
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other derivatives .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1,5-dimethyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12)7(10)9(2)4-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
IOHHLTULKAVXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



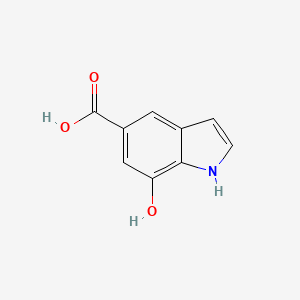
![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)
